molecular formula C21H20F2N2O2S B2704387 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate CAS No. 851127-05-4

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate

Cat. No.: B2704387
CAS No.: 851127-05-4
M. Wt: 402.46
InChI Key: CFTIQRQDSPKSFL-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate is a complex organic compound that combines a pyrazole ring with a difluorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the Phenylthio Group: This step involves the nucleophilic substitution of a halogenated pyrazole with a thiophenol derivative.

    Esterification: The final step is the esterification of the pyrazole derivative with 2,6-difluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The difluorobenzoate ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The difluorobenzoate moiety can participate in nucleophilic aromatic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoates with nucleophiles replacing the fluorine atoms.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of probes for studying biological pathways and mechanisms.

Industry:

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Agrochemicals: It may be used in the development of new pesticides or herbicides due to its potential biological activity.

Mechanism of Action

The mechanism by which 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate exerts its effects depends on its application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and activity.

Molecular Targets and Pathways:

    Enzymes: Targets may include kinases, proteases, or other enzymes involved in disease pathways.

    Receptors: Potential targets include G-protein coupled receptors (GPCRs) or ion channels.

Comparison with Similar Compounds

    1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl benzoate: Similar structure but lacks the difluoro substitution, which may affect its reactivity and biological activity.

    1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-fluorobenzoate: Contains a single fluorine atom, potentially altering its chemical and biological properties.

Uniqueness: 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2,6-difluorobenzoate is unique due to the presence of two fluorine atoms on the benzoate moiety, which can significantly influence its electronic properties, reactivity, and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O2S/c1-13-18(28-14-9-6-5-7-10-14)19(25(24-13)21(2,3)4)27-20(26)17-15(22)11-8-12-16(17)23/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTIQRQDSPKSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=C(C=CC=C3F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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